4-[(3-Chlorophenyl)methyl]cyclohexan-1-one
Description
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-3,9-10H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQURLQBUYODFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of Grignard reagents. In this approach, 3-chlorobenzylmagnesium bromide is reacted with cyclohexanone to form the corresponding alcohol, which is then oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Chlorophenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methyl]cyclohexan-1-one depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and metabolic enzymes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Differences and Implications
In contrast, the trifluoromethyl group in compound 28 offers stronger electron withdrawal, which may improve metabolic resistance but reduce solubility. Amino Modifications: The dimethylamino group in compound and the trifluoroethylamino group in increase polarity, likely improving aqueous solubility but possibly reducing blood-brain barrier penetration compared to the target compound’s non-polar benzyl group.
Synthetic Complexity :
- Triazole derivatives (e.g., ) with bromophenyl and chlorophenyl groups show yields of 75–82%, suggesting efficient synthetic routes for heterocyclic analogs. The target compound’s synthesis may require similar strategies, though direct data are unavailable.
Biological Activity: Cyclohexanone derivatives with substituents like 4-chlorophenyl ethenyl ( ) or ester groups ( ) exhibit anti-inflammatory and analgesic properties.
Conformational Flexibility :
- The methylene bridge (-CH₂-) in the target compound adds flexibility compared to the rigid direct attachment in 1h . This could influence binding to dynamic protein targets or enzyme active sites.
Biological Activity
4-[(3-Chlorophenyl)methyl]cyclohexan-1-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 236.69 g/mol
This compound features a chlorophenyl group attached to a cyclohexanone moiety, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Bacillus subtilis | 15.6 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The observed effects are summarized in the table below:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| LPS Only | 300 ± 20 | 400 ± 25 |
| Compound Treatment | 180 ± 15 | 220 ± 20 |
The reduction in cytokine levels indicates its potential utility in treating inflammatory conditions.
This compound appears to exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, thereby reducing cytokine production.
- Antioxidant Activity : It scavenges free radicals, which may contribute to its anti-inflammatory and antimicrobial effects.
- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation signaling.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent publication examined the antimicrobial effects of various derivatives of cyclohexanones, including this compound. The study concluded that modifications to the chlorophenyl group significantly enhance antimicrobial potency.
- Inflammation Model Study : In an experimental model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to controls, highlighting its therapeutic potential for inflammatory diseases.
Q & A
Q. Basic
- ¹H/¹³C NMR : Key diagnostic signals include the absence of a ketone proton (δ ~2.1–2.5 ppm for cyclohexanone methylene groups) and aromatic protons from the 3-chlorophenyl substituent (δ 7.2–7.5 ppm). The methylene bridge (CH₂) between the aryl and cyclohexanone rings appears at δ 2.8–3.2 ppm .
- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1710 cm⁻¹ confirms the ketone moiety .
Q. Advanced
- X-ray crystallography : Resolves ambiguities in regiochemistry and confirms spatial orientation of substituents. For example, single-crystal analysis of analogous compounds revealed chair conformations in cyclohexanone rings .
- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H (hexane:2-propanol = 95:5) with UV detection at 220 nm .
How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Q. Advanced
- Catalyst screening : Lewis acids (e.g., AlCl₃ vs. FeCl₃) influence Friedel-Crafts efficiency. For Grignard additions, catalytic Cu(I) salts enhance coupling rates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while greener alternatives (e.g., brine in aldol reactions) reduce environmental impact .
- Temperature control : Lower temperatures (0–10°C) minimize side reactions in electrophilic substitutions, while higher temps (60–80°C) accelerate Grignard additions .
What strategies are recommended for analyzing conflicting spectral data during characterization?
Q. Advanced
- Multi-technique validation : Combine NMR, IR, and mass spectrometry to cross-verify functional groups. For example, discrepancies in carbonyl signals can be resolved via X-ray crystallography .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies, aiding in structural assignment .
What in vitro assays are appropriate for evaluating the biological activity of this compound?
Q. Advanced
- Enzyme inhibition assays : Test cyclooxygenase (COX) or lipoxygenase (LOX) inhibition to assess anti-inflammatory potential, using indomethacin as a positive control .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) evaluate safety margins. Dose-response curves (0.1–100 µM) identify IC₅₀ values .
How can computational tools aid in understanding structure-activity relationships (SAR)?
Q. Advanced
- Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina. Analyze binding energies (ΔG) and hydrogen-bond interactions to prioritize derivatives .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and Hammett constants to correlate structural features with bioactivity .
How is enantiomeric purity ensured in chiral derivatives of this compound?
Q. Advanced
- Chiral resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) to separate enantiomers. Monitor separation efficiency via circular dichroism (CD) .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) to directly synthesize enantiopure derivatives .
What methodologies are used to investigate metabolic stability in preclinical studies?
Q. Advanced
- Microsomal incubation : Incubate the compound with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS to identify oxidation or glucuronidation pathways .
- Plasma stability assays : Measure degradation over 24 hours in plasma (37°C) to assess half-life (t₁/₂) and guide formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
